molecular formula C9H5NS B1273736 1-Benzothiophene-5-carbonitrile CAS No. 2060-63-1

1-Benzothiophene-5-carbonitrile

Cat. No. B1273736
CAS RN: 2060-63-1
M. Wt: 159.21 g/mol
InChI Key: IPJUOWGTGHKFKN-UHFFFAOYSA-N
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Description

1-Benzothiophene-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. These compounds contain a benzene ring fused to a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. The carbonitrile group attached to the fifth position of the benzothiophene ring indicates the presence of a cyano group (-C≡N) linked to the carbon atom at that position.

Synthesis Analysis

The synthesis of benzothiophene derivatives can be achieved through various methods. For instance, the synthesis of benzo[b]thiophen-3-ylacetonitriles involves the reaction of nitrobenzene derivatives with benzo[b]thiophen-3-ylacetonitrile or 3-(phenylsulfonylmethyl)benzo[b]thiophene carbanions in the presence of potassium tert-butoxide and chlorotrimethylsilane, yielding good yields of the desired products . Another approach for synthesizing benzothiophene derivatives is demonstrated by the facile synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives starting with p-phenylenediamine, triethyl orthoalkylates, and hydrazine monohydrate .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be elucidated using spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the structure of a methyl derivative of a benzothiophene compound was confirmed by X-ray analysis . Similarly, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was determined by X-ray crystallographic studies, which revealed an intramolecular hydrogen bond and a herringbone arrangement in the crystal packing .

Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions. The synthetic potential of these compounds is highlighted by their ability to react with active-hydrogen containing compounds to synthesize new heterocyclic compounds, as demonstrated by the reactions of 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide . Additionally, the regioselective synthesis of C3 alkylated and arylated benzothiophenes showcases the functionalization of carbon-hydrogen bonds at specific positions on the benzothiophene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be studied using techniques like cyclic voltammetry (CV) and UV-vis spectra. For example, the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which include benzothiophene homologues, were elucidated using these methods . The crystal structure of 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile revealed that the benzothiophene ring is planar and the molecule forms chains and dimers through hydrogen bonding in the crystal .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Evaluation of Effects on In Vitro Pentosidine Formation : The compound 1-Benzothiophene-5-carbonitrile has been used in the synthesis of new heterocycles, such as [1]benzothieno[3′,2′:2,3]thiepino[4,5-d]pyrimidines, which were evaluated for their in vitro inhibitory activity on the formation of pentosidine, a representative advanced glycation end product (Okuda et al., 2014).

  • Antiplatelet Aggregation Activity : A study involved the reaction of 1-Benzothiophene-5-carbonitrile derivatives to synthesize [1]benzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines. These new compounds were evaluated for their ability to inhibit platelet aggregation in vitro (Okuda et al., 2013).

Chemical Synthesis and Modification

  • Regioselective Synthesis : The compound plays a role in the synthesis of benzothiophenes, crucial in constructing molecules for modern medical challenges. A study demonstrated a novel method for C3-functionalized benzothiophenes using benzothiophene S-oxides (Shrives et al., 2017).

  • Palladium-Catalyzed Synthesis : Research on 1-Benzothiophene-5-carbonitrile led to novel approaches for synthesizing benzothiophene derivatives, important for chemical and pharmaceutical applications (Gabriele et al., 2011).

  • Synthesis of Imino-Benzothiophene Derivatives : This compound has been used to develop efficient methods for preparing 1 (3H)-imino-2-benzothiophene and 1-imino-1H-2-benzothiopyran derivatives (Kobayashi et al., 2007).

  • Microwave-Assisted Synthesis : Studies have shown that 1-Benzothiophene-5-carbonitrile is used in microwave-assisted synthesis, proving to be more efficient than conventional methods (Gaonkar et al., 2014).

Advanced Material Development

  • Electrochromic Properties : Research has been conducted on derivatives of 1-Benzothiophene-5-carbonitrile to investigate the electrochromic properties of polymers for potential application in electronic devices (Abaci et al., 2016).

  • Fluorescence and Photochemical Properties : Studies have explored the fluorescence behavior and photochemical properties of thiophene analogs of this compound, which are significant in the development of fluorescent materials (Bohnwagner et al., 2017).

Miscellaneous Applications

  • Organic Thin-Film Transistors : Research has been conducted on [1]benzothieno[3,2-b][1]benzothiophene-based asymmetric conjugated molecules derived from 1-Benzothiophene-5-carbonitrile for high-mobility organic thin-film transistors (He et al., 2017).

  • Anaerobic Cometabolic Conversion : The compound has been studied in the context of anaerobic cometabolic conversion by a sulfate-reducing enrichment culture, providing insights into environmental bioremediation processes (Annweiler et al., 2001).

properties

IUPAC Name

1-benzothiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJUOWGTGHKFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383676
Record name 1-BENZOTHIOPHENE-5-CARBONITRILE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophene-5-carbonitrile

CAS RN

2060-63-1
Record name 1-BENZOTHIOPHENE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophene-5-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of CuCN (86 g, 960 mmol), 5-bromobenzo[b]thiophene (157 g, 723 mmol), pyridine (80 mL) and DMF (1400 mL) was heated at reflux for 14 h. After cooled to 80° C., the reaction mixture was poured into a cold aqueous solution of ethylenediamine (400 mL in 2 L water) cooled by an icebath. The product was extracted with ether (2×1.5 L). The ether layer was washed with brine (1 L), dried (Na2SO4), and concentrated. The residue was recrystallized from CHCl3/Hexanes (50 mL/2000 mL) to give benzo[b]thiophene-5-carbonitrile (106 g, 90%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 8.15 (s, 1H), 7.97 (d, J=8.3 Hz, 1H), 7.61 (d, J=5.4 Hz, 1H), 7.56 (d, J=8.3 Hz, 1H), 7.41 (d, J=5.4 Hz, 1H).
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86 g
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157 g
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80 mL
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1400 mL
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400 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Raji Reddy, R Rani Valleti… - The Journal of Organic …, 2017 - ACS Publications
An efficient and practical one-pot [4 + 2] benzannulation method to produce highly substituted indoles and 1-benzothiophenes via sequential acid-catalyzed propargylation/base-…
Number of citations: 38 pubs.acs.org
R Leardini, D Nanni, G Zanardi - The Journal of Organic …, 2000 - ACS Publications
… chromatography of the reaction mixture afforded 6 (8%) and a mixture of 4-[[2-phenylethenyl]sulfanyl]benzonitrile (4b) (1:1 E/Z ratio) and 3-phenyl-1-benzothiophene-5-carbonitrile (5b) …
Number of citations: 67 pubs.acs.org
JM Konstantinović, M Videnović, J Srbljanović… - …, 2017 - cherry.chem.bg.ac.rs
… Compound 18 was prepared by method B, using 1-benzothiophene-5-carbonitrile [1] (100.0 mg, 0.6281 mmol), Br2 (35 μL, 0.69 mmol) and DCE (2.5 mL + 2.5 mL). The product was …
Number of citations: 0 cherry.chem.bg.ac.rs

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